molecular formula C8H12O3 B1449308 Ethyl 2-(oxetan-3-ylidene)propanoate CAS No. 1467674-33-4

Ethyl 2-(oxetan-3-ylidene)propanoate

Cat. No. B1449308
Key on ui cas rn: 1467674-33-4
M. Wt: 156.18 g/mol
InChI Key: VSHJKTMCWDSHFH-UHFFFAOYSA-N
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Patent
US09447080B2

Procedure details

To a solution of (i) (151 mg, 0.97 mmol) in EtOH (54 mL) was added 10% Pd/C (50 mg, 0.05 mmol). The reaction was degassed and purged with hydrogen at balloon pressure (×3) then stirred under hydrogen at RT for 16 h. The reaction mixture was filtered and the residue washed with acetonitrile (10 mL). The combined organics were concentrated in vacuo and the residue, (ii) (148 mg), was used without further purification.
Name
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=[C:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:2]1>CCO.[Pd]>[O:1]1[CH2:2][CH:3]([CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4]1

Inputs

Step One
Name
Quantity
151 mg
Type
reactant
Smiles
O1CC(C1)=C(C(=O)OCC)C
Name
Quantity
54 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred under hydrogen at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was degassed
CUSTOM
Type
CUSTOM
Details
purged with hydrogen at balloon pressure (×3)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue washed with acetonitrile (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue, (ii) (148 mg), was used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O1CC(C1)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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